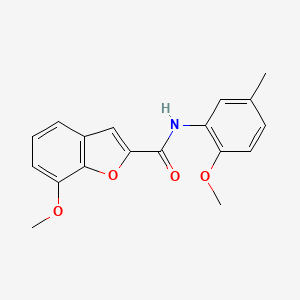
7-methoxy-N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin, and since then, it has been studied extensively for its unique properties and effects.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide involves its binding to the 5-HT2A receptor, where it acts as a potent agonist. This results in the activation of various signaling pathways, including the phospholipase C pathway and the mitogen-activated protein kinase pathway. These pathways are involved in the regulation of various cellular processes, including gene expression, protein synthesis, and cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to induce a range of effects, including changes in mood, perception, and cognition. It has also been shown to induce changes in heart rate, blood pressure, and body temperature. Additionally, this compound has been shown to alter the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-methoxy-N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide in lab experiments is its potent agonist activity at the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research on 7-methoxy-N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. Additionally, future research could focus on elucidating the precise mechanisms of action of this compound and its effects on various cellular processes. Finally, further studies are needed to fully understand the potential risks associated with the use of this compound in scientific research.
Synthesis Methods
The synthesis of 7-methoxy-N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2C-B with nitroethane, reduction of the nitro group, and subsequent alkylation with 2-methoxy-5-methylphenyl-2-aminoethane. The final step involves the reaction of the resulting compound with 7-methoxy-1-benzofuran-2-carboxylic acid chloride to yield this compound.
Scientific Research Applications
7-methoxy-N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide has been used extensively in scientific research due to its unique properties and effects. This compound is a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. As such, this compound has been studied for its potential applications in the treatment of various psychiatric disorders, including depression and anxiety.
properties
IUPAC Name |
7-methoxy-N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11-7-8-14(21-2)13(9-11)19-18(20)16-10-12-5-4-6-15(22-3)17(12)23-16/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIANYUWYQHSCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5346239.png)
![4-({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5346243.png)
![2-amino-4-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5346245.png)
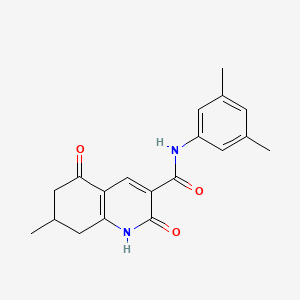
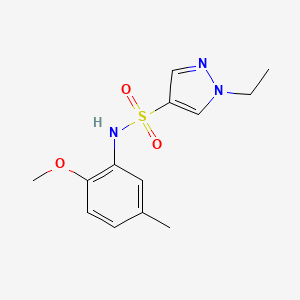
![N-[1-(3-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5346266.png)
![(1S*,4S*)-N-[2-(tert-butylamino)-2-oxoethyl]-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5346274.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-diisobutylacetamide](/img/structure/B5346285.png)
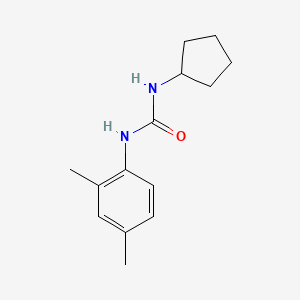
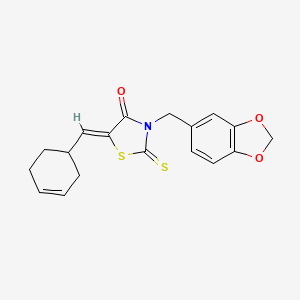
![4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5346315.png)
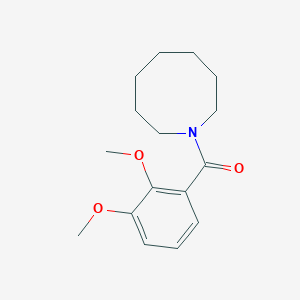
![4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5346326.png)
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5346328.png)